N-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide
Description
N-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide is a synthetic organic compound that features a piperidine ring substituted with a 2-ethylpyrazol-3-ylmethyl group and a propane-1-sulfonamide group
Properties
IUPAC Name |
N-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2S/c1-3-11-21(19,20)16-13-6-9-17(10-7-13)12-14-5-8-15-18(14)4-2/h5,8,13,16H,3-4,6-7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVQBLQTRMSGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCN(CC1)CC2=CC=NN2CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 2-Ethylpyrazol-3-ylmethyl Group: This step involves the alkylation of the piperidine nitrogen with a 2-ethylpyrazole derivative, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Attachment of the Propane-1-sulfonamide Group: The final step involves the sulfonation of the piperidine derivative with propane-1-sulfonyl chloride in the presence of a base such as triethylamine (TEA) to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced sulfonamide derivatives.
Substitution: Alkylated sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research may focus on its activity against specific enzymes or receptors, its pharmacokinetics, and its potential therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and pyrazole moiety may facilitate binding to these targets, leading to modulation of their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]methanesulfonamide
- N-[1-(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]butane-1-sulfonamide
Uniqueness
Compared to similar compounds, N-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide may exhibit unique pharmacological properties due to the specific length and structure of the sulfonamide chain. This can influence its binding affinity, selectivity, and overall biological activity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
